7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted thiazolo[3,2-a]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other thiazolo[3,2-a]pyrimidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: Biologically, 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential as an antimicrobial and antifungal agent. Its derivatives are being explored for their ability to inhibit the growth of various pathogens.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are incorporated into formulations to enhance the efficacy and stability of various products.
Mechanism of Action
The mechanism by which 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and receptors involved in inflammatory and cancerous processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activities similar to those of thiazolo[3,2-a]pyrimidines.
Uniqueness: What sets 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its specific combination of hydroxyl, methyl, and propyl groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h5,16H,3-4H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWNKSLORNJMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.